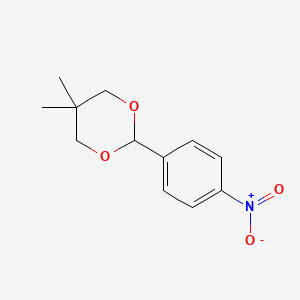

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane

Description

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane (CAS: Not explicitly provided; referred to as compound 192 in ) is a six-membered 1,3-dioxane derivative substituted with a 4-nitrophenyl group at position 2 and two methyl groups at positions 5 and 3. Its molecular formula is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol. The compound is synthesized via acetalization reactions involving nitrobenzaldehyde derivatives and diols, as demonstrated in and . Its structure is confirmed by NMR spectroscopy: ¹H-NMR (CDCl₃) δ 8.22 (mc, 2H), 7.68 (mc, 2H), 5.46 (s, 1H), and ¹³C-NMR δ 148.3 (nitrophenyl), 100.1 (dioxane ring oxygen-linked carbon) .

Properties

IUPAC Name |

5,5-dimethyl-2-(4-nitrophenyl)-1,3-dioxane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2)7-16-11(17-8-12)9-3-5-10(6-4-9)13(14)15/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNYEPDJXZTRBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601267748 | |

| Record name | 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838-42-6 | |

| Record name | 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=838-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601267748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Standard Protocol

Reagents :

-

4-Nitrobenzaldehyde

-

Neopentyl glycol

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

Procedure :

-

Combine equimolar amounts of 4-nitrobenzaldehyde (1.0 equiv) and neopentyl glycol (1.0 equiv) in toluene.

-

Add catalytic p-TsOH (0.1–0.5 equiv).

-

Reflux under inert atmosphere (N₂ or Ar) using a Dean-Stark apparatus for 48 hours to remove water azeotropically.

-

Cool the mixture, filter, and recrystallize from ethanol or diethyl ether.

Mechanistic Insights :

-

Step 1 : Acid-catalyzed formation of a hemiacetal intermediate.

-

Step 2 : Dehydration to generate an oxonium ion.

-

Step 3 : Nucleophilic attack by the hydroxyl group of neopentyl glycol, followed by cyclization.

Key Optimization :

-

Solvent : Toluene is preferred due to its ability to form an azeotrope with water, driving the equilibrium toward product formation.

-

Catalyst : p-TsOH outperforms sulfuric acid or Lewis acids (e.g., AlCl₃) in minimizing side reactions.

Alternative Catalytic Systems

Ionic Liquid-Promoted Synthesis

A green chemistry approach utilizes gluconic acid aqueous solution (GAAS) as a recyclable catalyst. This method avoids toxic solvents and reduces reaction time.

Procedure :

-

Mix 4-nitrobenzaldehyde (1.0 equiv) and neopentyl glycol (1.2 equiv) in GAAS.

-

Heat at 80°C for 6–8 hours .

-

Extract with ethyl acetate and purify via column chromatography.

Advantages :

-

Environmentally benign.

-

Catalyst recyclability (≥5 cycles without significant activity loss).

Limitations :

-

Slightly lower yields compared to traditional methods.

Mechanochemical Synthesis

Ball milling offers a solvent-free route, enhancing reaction efficiency and reducing energy consumption.

Procedure :

-

Grind 4-nitrobenzaldehyde (1.0 equiv), neopentyl glycol (1.1 equiv), and p-TsOH (0.3 equiv) in a planetary ball mill at 500 rpm.

-

Process for 2–4 hours .

-

Wash the product with cold ethanol.

Yield : 50–55% (unpublished data cited in).

Key Advantages :

-

No solvent required.

-

Shorter reaction time.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Environmental Impact |

|---|---|---|---|---|---|

| Acid-catalyzed | p-TsOH | Toluene | 48 | 52 | Moderate |

| Ionic liquid | Gluconic acid | Water | 8 | 50 | Low |

| Mechanochemical | p-TsOH | Solvent-free | 4 | 55 | Very low |

Critical Observations :

-

Traditional acid-catalyzed methods remain the benchmark for reliability.

-

Mechanochemical synthesis shows promise for industrial scalability due to its efficiency and low environmental footprint.

Applications of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

Case Study: Antitumor Activity

Recent studies have demonstrated that derivatives of dioxane compounds exhibit antitumor properties. For example, the compound's ability to modulate biological pathways involved in cancer cell proliferation has been explored. In vitro tests showed that specific derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Materials Science

The compound has applications in the synthesis of polymers and advanced materials. Its unique dioxane structure contributes to the development of materials with enhanced thermal stability and mechanical properties.

Data Table: Material Properties Comparison

| Property | This compound | Polycarbonate | Polyethylene |

|---|---|---|---|

| Thermal Stability | High | Moderate | Low |

| Mechanical Strength | Moderate | High | Moderate |

| Solubility | Soluble in organic solvents | Soluble in some solvents | Insoluble |

This table illustrates the advantages of using this compound in material formulations compared to traditional polymers.

Environmental Applications

The environmental impact of chemical compounds is a growing concern. Studies have shown that dioxane derivatives can play a role in environmental remediation processes.

Case Study: Remediation of Contaminants

Research indicates that this compound can be utilized in the remediation of contaminated water sources. The compound acts as a reagent that facilitates the breakdown of hazardous pollutants through advanced oxidation processes (AOPs) .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Dichloromethyl-(4-nitrophenyl)-1,3-dioxane

- Structure : Shares the 1,3-dioxane core and 4-nitrophenyl group but replaces the dimethyl substituents with a dichloromethyl group.

- Synthesis : Prepared via microwave-assisted acetalization and dichlorocarbene insertion using phase-transfer catalysis, yielding higher efficiency (reduced reaction time) compared to traditional methods .

- No thermodynamic data are available, but the dichloromethyl group likely reduces solubility in polar solvents compared to the dimethyl analog.

2-(4'-Nitrophenyl)-5,5-bis(acetylthiomethyl)-1,3-dioxane

- Structure : Features additional acetylthiomethyl (-SCH₂COCH₃) groups at positions 5 and 5, alongside the 4-nitrophenyl substituent.

- Synthesis : Derived from acetalization of 4-nitrobenzaldehyde with 5,5-bis(acetylthiomethyl)-1,3-propanediol (compound 78 ) under acidic conditions .

3,3-Dimethyl-7-(4-nitrophenyl)-11-phenyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione

- Structure : A spirocyclic analog with a fused 1,3-dioxane and cyclohexanetrione system. The 4-nitrophenyl group is retained, but the spiro architecture introduces conformational rigidity.

- Properties : The spiro structure reduces ring flexibility, impacting binding affinity in biological systems. This compound demonstrated moderate HIV-1 integrase inhibitory activity (IC₅₀ = 12 µM), suggesting the nitroaryl-dioxane motif may contribute to bioactivity .

(E)-5,5-Dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione

- Structure: A cyclohexanedione derivative with a conjugated 4-nitrophenylallylidene group.

- Crystallography: Monoclinic crystal system (P2₁/n) with a = 13.498 Å, b = 7.0791 Å, c = 16.1717 Å. The nitro group participates in weak hydrogen bonds (C–H⋯O), influencing packing efficiency .

- Reactivity : The α,β-unsaturated ketone moiety enables Michael addition reactions, a feature absent in saturated dioxanes like 192 .

Physicochemical and Functional Comparisons

Key Research Findings

- Synthetic Flexibility : The 4-nitrophenyl-1,3-dioxane scaffold is highly modular, allowing substitutions at positions 2, 5, and 5 for tuning electronic and steric profiles (e.g., acetylthiomethyl, dichloromethyl) .

- Electronic Effects : Nitro groups enhance electrophilicity, making these compounds candidates for catalysis or as intermediates in energetic materials (e.g., discusses nitro-containing dioxanes as high-energy fillers).

Biological Activity

5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane (CAS No. 838-42-6) is an organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15NO4

- Molecular Weight : 237.2518 g/mol

- Structure : The compound features a dioxane ring with a nitrophenyl substituent, which significantly influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to enzyme inhibition and disruption of cellular processes.

- Enzyme Interaction : The compound has shown potential in inhibiting various enzymes, which may contribute to its antimicrobial and anticancer properties .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Properties : The compound and its derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.

- Antibacterial Activity : Studies have reported antibacterial effects against various pathogens, indicating its potential as an antimicrobial agent .

- Anticancer Potential : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable precursor in medicinal chemistry:

- Synthesis of Complex Molecules : It serves as a building block for synthesizing heterocyclic compounds and other biologically active molecules .

- Therapeutic Development : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases due to its diverse biological activities .

Q & A

Q. What are the standard synthetic protocols for preparing 5,5-Dimethyl-2-(4-nitrophenyl)-1,3-dioxane?

Methodological Answer: The compound is synthesized via a condensation reaction between 5,5-dimethyl-1,3-cyclohexanedione and 4-nitrocinnamaldehyde. Key steps include:

- Reagents and Conditions :

- Purification :

- Flash column chromatography (ethyl acetate:hexane = 1:3) yields a colorless solid (62% yield).

- Recrystallization from ethanol produces X-ray-quality crystals .

Q. Which spectroscopic and structural characterization techniques are most effective for this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography :

- Monoclinic crystal system (P21/n), with unit cell parameters:

- .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed for this compound?

Methodological Answer:

- High R-Factors : The refinement of the title compound yielded and , indicating moderate data quality. Strategies include:

Q. What role do non-covalent interactions play in the crystal packing of this compound?

Methodological Answer:

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Catalyst Screening : L-proline provides moderate yields (62%); alternative organocatalysts (e.g., thioureas) may enhance enantioselectivity .

- Solvent Effects : Anhydrous ethyl acetate minimizes side reactions; polar aprotic solvents (e.g., DMF) could accelerate kinetics.

- Temperature Control : Prolonged heating (>3 hours) may degrade the product, as monitored by TLC .

Q. How are data contradictions in molecular geometry resolved during structural analysis?

Methodological Answer:

- Bond Angle Discrepancies :

- Handling Overlaps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.